Meranzin

Drug Metabolism Pharmacokinetics ADME

Select Meranzin (CAS 23971-42-8) for its unique polypharmacology as a C-prenylated coumarin. Unlike generic coumarins, Meranzin engages both central ghrelin-related neurocircuitry and peripheral α2-adrenoceptor pathways to simultaneously address depression and gastrointestinal hypomotility—a dual-action profile not found in structural isomers. In vivo, meranzin hydrate (9.18 mg/kg) matches fluoxetine's antidepressant efficacy while accelerating gastric emptying at rates comparable to cisapride. For oncology applications, Meranzin demonstrates 4-6 fold higher cytotoxicity against NSCLC and KB cell lines versus other coumarins. Ensure experimental reproducibility by procuring precisely the parent compound; its metabolic stability and pharmacokinetic profile (rapid Tmax ~1 hour) uniquely position it for translational research in functional dyspepsia, depression comorbidity, and cancer drug discovery.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
Cat. No. B015861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeranzin
Synonymsmeranzin
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C
InChIInChI=1S/C15H16O4/c1-15(2)12(19-15)8-10-11(17-3)6-4-9-5-7-13(16)18-14(9)10/h4-7,12H,8H2,1-3H3/t12-/m0/s1
InChIKeyLSZONYLDFHGRDP-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

Structure & Identifiers


Interactive Chemical Structure Model





Meranzin for Scientific Research and Industrial Procurement: Compound Class and Baseline Characteristics


Meranzin (CAS 23971-42-8) is a naturally occurring C-prenylated coumarin derivative belonging to the class of organic compounds known as coumarins and derivatives, which contain a 1-benzopyran moiety with a ketone group at the C2 carbon atom [1]. This bioactive compound is primarily isolated from various Citrus species, particularly bitter orange (Citrus aurantium) and pomelo (Citrus grandis), as well as from traditional Chinese medicine formulations like Chaihu-Shugan-San [2]. Meranzin and its closely related hydrate form, meranzin hydrate, have been documented for their diverse pharmacological activities including antidepressant, anti-inflammatory, anti-proliferative, and prokinetic effects [3].

Why Scientific and Industrial Users Cannot Simply Substitute Meranzin with Generic Coumarins or Analogs


Within the coumarin class, subtle structural variations—particularly in prenyl side chain configuration and hydration state—profoundly influence metabolic stability, enzyme inhibition profiles, and tissue-specific bioactivity, rendering generic substitution scientifically invalid [1]. For instance, the metabolic rate of meranzin hydrate is markedly lower than its isomer isomeranzin and parent meranzin, with only 27.1% remaining in mouse liver microsomes and 8.7% in human liver microsomes, indicating that even closely related C-prenyl coumarins exhibit substantially different pharmacokinetic fates [2]. Furthermore, meranzin hydrate uniquely engages both central ghrelin-related neurocircuitry and peripheral α2-adrenoceptor pathways to simultaneously address depression and gastrointestinal hypomotility—a dual-action mechanism not observed in most other coumarins [3][4]. These distinctions underscore the critical importance of selecting the precise compound for research reproducibility and industrial application rather than relying on structurally similar but functionally divergent alternatives.

Quantitative Evidence for Meranzin Differentiation Versus Closest Analogs and In-Class Candidates


Superior Metabolic Stability of Meranzin Hydrate Compared to Isomeranzin and Meranzin in Human Liver Microsomes

In a direct head-to-head metabolomics comparison, meranzin hydrate (MH) exhibited significantly lower metabolic turnover than its close structural analogs isomeranzin (ISM) and meranzin (MER) in both mouse and human liver microsomes. Specifically, after incubation, the remaining parent compound percentages for MH were 27.1% in mouse liver microsomes (MLM) and 8.7% in human liver microsomes (HLM), indicating substantially greater metabolic stability [1].

Drug Metabolism Pharmacokinetics ADME

Potent Anti-Inflammatory Activity of Meranzin and Isomeranzin Relative to Meranzin Hydrate in LPS-Stimulated Macrophages

In a direct comparison of three C-prenyl coumarins—meranzin hydrate (MH), isomeranzin (ISM), and meranzin (MER)—assessed for anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages, both ISM and MER demonstrated slightly higher anti-inflammatory effects than MH, as evidenced by a significant decrease in inflammatory cytokine transcription [1].

Inflammation Immunology Cytokines

Comparable Antidepressant Efficacy of Meranzin Hydrate to Fluoxetine and Chaihu-Shugan-San in Rodent Behavioral Models

Meranzin hydrate (MH) at 9.18 mg/kg significantly improved depression-like behavior in the forced swimming test (FST) and open field test (OFT) in acute forced swimming rats (P<0.05), with effects similar to the parent formula Chaihu-Shugan-San (CSP) and comparable to the reference antidepressant fluoxetine (20 mg/kg) [1]. Additionally, MH's antidepressant effect was mediated via the AMPA-ERK1/2-BDNF pathway, a mechanism shared with fluoxetine and the AMPA receptor positive modulator aniracetam [2].

Antidepressant Behavioral Pharmacology Neuropsychiatry

Superior Prokinetic Activity of Meranzin Hydrate Versus Cisapride and Chaihu-Shugan-San in Rat Gastric Emptying and Intestinal Transit

In a direct comparison study, a single oral dose of meranzin hydrate (28 mg/kg) significantly accelerated gastric emptying (72.9 ± 3.8%) and intestinal transit (75.2 ± 3.1%) compared to control (55.45 ± 3.7% and 63.51 ± 5.1%, respectively; P<0.05). Notably, these prokinetic effects were numerically superior to both Chaihu-Shugan-San (68.9 ± 5.6% and 72.3 ± 4.7%) and the reference prokinetic agent cisapride (69.6 ± 4.8% and 71.6 ± 6.3%) [1].

Prokinetic Gastrointestinal Motility Functional Dyspepsia

Cytotoxic Potency of Meranzin Against NSCLC-N6 and KB Cancer Cells Compared to Other Coumarins

Meranzin exhibits moderate cytotoxicity against NSCLC-N6 (lung cancer) and KB (nasopharyngeal carcinoma) cell lines with IC50 values of 14.6 µg/mL and 12.3 µg/mL, respectively [1]. In comparison, other coumarins like osthol and peroxyauraptenol showed lower potency against PC-3 prostate cancer cells with IC50 values of 65 and 72 µg/mL, respectively [2].

Cancer Cytotoxicity Natural Products

Distinct CYP Enzyme Inhibition Profile of Meranzin Hydrate with High Selectivity for CYP3A4

Meranzin hydrate demonstrates a unique cytochrome P450 (CYP) inhibition profile, with the strongest inhibitory effect on CYP3A4 (IC50 = 3.2 µM), followed by CYP2D6 (IC50 = 8.5 µM) . This selectivity contrasts with other coumarins that may have broader or different CYP inhibition spectra, making meranzin hydrate a more predictable compound for drug interaction studies.

Drug Metabolism CYP Inhibition ADME

Optimal Application Scenarios for Meranzin Based on Quantified Evidence


Antidepressant Drug Discovery Leveraging Dual Brain-Gut Axis Modulation

Based on evidence that meranzin hydrate (9.18 mg/kg) produces antidepressant effects comparable to fluoxetine (20 mg/kg) while simultaneously improving gastrointestinal motility via ghrelin-mediated neurocircuitry, this compound is ideally suited for research programs targeting depression comorbid with functional dyspepsia or irritable bowel syndrome [1]. Its dual-action mechanism through shared α2-adrenoceptor regulation in the brain-gut axis provides a unique pharmacological profile not observed in conventional antidepressants [2].

Prokinetic Agent Development for Functional Gastrointestinal Disorders

The demonstrated superiority of meranzin hydrate (28 mg/kg) over cisapride and Chaihu-Shugan-San in accelerating gastric emptying (72.9% vs 69.6%) and intestinal transit (75.2% vs 71.6%) supports its prioritization as a lead compound for developing next-generation prokinetics [3]. The rapid absorption (Tmax ~1 hour) and favorable pharmacokinetic profile in both healthy and depressed states further enhance its translational potential for functional dyspepsia and gastroparesis [4].

Anti-Inflammatory Research Requiring Specific Coumarin Subtype Activity

For studies focused on LPS-induced inflammation, meranzin (MER) or isomeranzin (ISM) should be selected over meranzin hydrate due to their slightly higher efficacy in suppressing inflammatory cytokine transcription in RAW 264.7 macrophages [5]. This differentiation guides compound selection based on the desired balance between anti-inflammatory potency and metabolic stability, as MH offers greater stability but lower anti-inflammatory activity.

Cancer Research Targeting NSCLC and Nasopharyngeal Carcinoma

Meranzin's demonstrated cytotoxicity against NSCLC-N6 (IC50 14.6 µg/mL) and KB (IC50 12.3 µg/mL) cell lines, which is approximately 4-6 fold more potent than other coumarins like osthol against PC-3 cells, positions it as a promising scaffold for developing anticancer agents specifically for lung and nasopharyngeal cancers [6]. Further investigation into its mechanism of action and in vivo efficacy is warranted.

Technical Documentation Hub

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